Futibatinib
Overview
Description
Futibatinib, also known as TAS-120, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1-4 . It is used to treat intrahepatic cholangiocarcinoma (bile duct cancer within the liver) that has spread or cannot be removed by surgery . It is sold under the brand name Lytgobi .
Molecular Structure Analysis
Futibatinib selectively inhibits FGFR1–4 with IC 50 values of less than 4 nM . It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . The binding site analysis revealed that Futibatinib covalently bound to the cysteine 491 highly flexible glycine-rich loop region of the FGFR2 adenosine triphosphate pocket .
Chemical Reactions Analysis
Futibatinib is a potent and selective covalent inhibitor of FGFR1–4 . It inhibited all four families of FGFRs in the single-digit nanomolar range and showed high selectivity for over 387 kinases .
Physical And Chemical Properties Analysis
The molecular formula of Futibatinib is C22H22N6O3 and its molecular weight is 418.45 .
Scientific Research Applications
Robust Response in Cholangiocarcinoma
- Application : Futibatinib has been investigated as a second-line treatment for locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions and rearrangements. It showed a robust response in a patient who had previously benefited from pemigatinib treatment, suggesting its potential as an effective treatment option in this context (Rengan & Denlinger, 2022).
First-in-Human Study in Advanced Solid Tumors
- Application : A phase 1 trial evaluated futibatinib's safety and pharmacokinetics in advanced solid tumors. This study provided important insights into the drug's pharmacodynamics and established a recommended phase 2 dose (Bahleda et al., 2020).
Metabolic Activation and Covalent Inactivation of CYP3A
- Application : Futibatinib's metabolic activation to an electrophilic epoxide intermediate was discovered to covalently inactivate CYP3A enzymes. This finding is significant for understanding its interaction with other drugs and potential off-target effects (Tang et al., 2022).
Selective Antitumor Activity Against FGFR-Deregulated Tumors
- Application : Preclinical studies have shown that futibatinib selectively and potently inhibits FGFR1–4, demonstrating significant antitumor activity against various FGFR-deregulated cancer cell lines and xenograft models. This supports its clinical evaluation in patients with FGFR-driven tumors (Sootome et al., 2020).
Pharmacokinetics in Beagle Dogs
- Application : A study developed a method to determine futibatinib concentration in beagle dog plasma, contributing to the understanding of its pharmacokinetics. This research aids in drug-drug interaction studies and further pharmacokinetic analysis in animal models (Li et al., 2022).
Synergistic Antitumor Activity with PI3K Pathway Inhibitors
- Application : Research indicated that combining futibatinib with PI3K pathway inhibitors (like everolimus or MK2206) results in synergistic antitumor effects. This finding is valuable for potential combination therapies in cancer treatment (Miura et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPNCCJPRMIAX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations. | |
Record name | Futibatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Futibatinib | |
CAS RN |
1448169-71-8 | |
Record name | Futibatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Futibatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15149 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FUTIBATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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